An In-Depth Technical Guide to the Chemical Properties and Structure of 1,1-Diphenylpropane
An In-Depth Technical Guide to the Chemical Properties and Structure of 1,1-Diphenylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diphenylpropane is an aromatic hydrocarbon of interest in various fields of chemical research and development. Its molecular framework, featuring a propane (B168953) chain with two phenyl substituents on the same carbon atom, provides a unique structural motif. This document serves as a comprehensive technical guide to the chemical properties, structure, and synthesis of 1,1-Diphenylpropane, presenting key data and methodologies for professionals in research and drug development.
Chemical Structure and Identification
The structural identity of 1,1-Diphenylpropane is well-defined by its systematic nomenclature and various chemical identifiers.
Table 1: Structural and Identification Data for 1,1-Diphenylpropane
| Identifier | Value |
| IUPAC Name | 1-phenylpropylbenzene[1] |
| Synonyms | (1-Phenylpropyl)benzene, Propane, 1,1-diphenyl- |
| CAS Number | 1530-03-6[1] |
| Molecular Formula | C₁₅H₁₆[1] |
| SMILES | CCC(c1ccccc1)c2ccccc2 |
| InChI Key | BUZMJVBOGDBMGI-UHFFFAOYSA-N[1] |
Below is a 2D representation of the chemical structure of 1,1-Diphenylpropane, generated using the DOT language.
Physicochemical Properties
The physical and chemical properties of 1,1-Diphenylpropane are summarized in the table below.
Table 2: Physicochemical Properties of 1,1-Diphenylpropane
| Property | Value |
| Molecular Weight | 196.29 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 278.85 °C |
| Melting Point | 13.7 °C |
| Density | 0.995 g/cm³ |
| Refractive Index | 1.5640 |
| Solubility | Insoluble in water; soluble in organic solvents |
Spectroscopic Data
Spectroscopic analysis is crucial for the confirmation of the structure and purity of 1,1-Diphenylpropane. Below is a summary of expected spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum of 1,1-Diphenylpropane is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons of the two phenyl groups will likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methine proton (-CH) of the propane chain, being adjacent to two phenyl groups, would be expected to appear as a triplet downfield. The methylene (B1212753) protons (-CH₂) would likely be a multiplet, and the terminal methyl protons (-CH₃) would appear as a triplet further upfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show signals for the aromatic carbons, with the ipso-carbons (the carbons attached to the propane chain) appearing at a different chemical shift from the other aromatic carbons. The three distinct carbons of the propane chain (methine, methylene, and methyl) would also give rise to separate signals.
Infrared (IR) Spectroscopy
The IR spectrum of 1,1-Diphenylpropane is characterized by absorptions corresponding to C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic chain (typically below 3000 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
Synthesis Methodology: Friedel-Crafts Alkylation
A primary method for the synthesis of 1,1-Diphenylpropane is the Friedel-Crafts alkylation of benzene (B151609) with a suitable propyl-containing electrophile. A plausible route involves the reaction of benzene with 1-phenyl-1-propanol (B1198777) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
General Experimental Protocol
The following is a generalized procedure for a Friedel-Crafts alkylation reaction that could be adapted for the synthesis of 1,1-Diphenylpropane.
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Reaction Setup: A solution of 1-phenyl-1-propanol in an excess of dry benzene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The apparatus should be protected from atmospheric moisture.
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Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution at room temperature or with cooling, as the reaction can be exothermic.
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Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a specified period to allow for the completion of the alkylation.
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Work-up: The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure 1,1-Diphenylpropane.
The workflow for this synthesis can be visualized as follows:
Safety and Handling
1,1-Diphenylpropane is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide provides a summary of the key chemical properties and structural information for 1,1-Diphenylpropane. The data presented, including identifiers, physicochemical properties, and an overview of its synthesis, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided synthesis workflow offers a general framework for its preparation via Friedel-Crafts alkylation. Researchers should consult detailed experimental literature for specific reaction conditions and safety protocols.
